molecular formula C8H10N2 B187345 Indolin-6-amine CAS No. 15918-79-3

Indolin-6-amine

Cat. No.: B187345
CAS No.: 15918-79-3
M. Wt: 134.18 g/mol
InChI Key: UMXPKGQJQAQXLU-UHFFFAOYSA-N
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Description

Indolin-6-amine, also known as 6-Indolinamine, is a compound with the molecular formula C8H10N2 and a molecular weight of 134.17800 . It is a derivative of indoline, a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . Indoline structures are commonly found in natural and synthetic compounds with medicinal value .


Molecular Structure Analysis

This compound has a molecular structure that consists of a benzene ring fused with a five-membered nitrogenous ring . This structure is non-coplanar, which can increase the water solubility and decrease the lipid solubility of the compounds .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 134.17800 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

  • Indolin-6-amine has been utilized in the one-step synthesis of betalains, which are plant pigments with antioxidant and cancer chemopreventive properties. This process simplifies obtaining semisynthetic betalains, potentially stimulating research and applications in this field (Cabanes et al., 2014).

  • It plays a role in silver nitrate-induced cyclization reactions for synthesizing annulated pyridine derivatives. This reaction mechanism involves the formation of an intermediate pyridinium cation, where indole acts as an unusual but efficient neutral leaving group (Ghavtadze et al., 2010).

  • This compound derivatives have been synthesized for anti-proliferative activity against a panel of 60 human cancer cell lines, showing some compounds' potential in cancer treatment (Meti et al., 2017).

  • It has been used in the synthesis of indolin-2-ones via iodine-mediated cross-dehydrogenative coupling and amidation of benzofuranones and aryl amines. This method offers efficient and diverse synthesis routes for indolin-2-ones (Tang et al., 2021).

  • Studies on the aminolysis of 3-oxirane-indolin-2-ones with different amines to produce 3-hydroxy-3-aminomethylindolin-2-ones show its applicability in creating novel compounds with potential pharmacological significance (Chouhan et al., 2011).

  • This compound-based compounds have been investigated as selective inhibitors of human neuronal nitric oxide synthase (nNOS) for treating pain, suggesting therapeutic potential in conditions like migraine and chronic tension-type headache (Annedi et al., 2011).

Safety and Hazards

The safety and hazards associated with Indolin-6-amine are not explicitly mentioned in the retrieved papers. For detailed information, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

Future Directions

Indoline derivatives, including Indolin-6-amine, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . As research continues, these compounds are expected to play a greater role in the medical field .

Properties

IUPAC Name

2,3-dihydro-1H-indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXPKGQJQAQXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6-nitroindoline (1 g, 6.1 mmol) in 50 mL of ethyl acetate was hydrogenated under an atmosphere of hydrogen with Pd-C 10% (100 mg) at rt for 3 h. Filtration over celite afforded 1.0 g (98%) of 6-aminoindoline. Data for 6-aminoindoline: 1H NMR (400 MHz, CDCl3) 7.40 (d, J=7.4, 1H), 6.05 (d, J=2.0, 1H), 6.03 (d, J=7.5, 1H), 3.67 (bs, 1H), 3.49 (t, J=8.1, 2H), 3.48 (bs, 2H), 2.90 (t, J=8.2, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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